molecular formula C23H28N2O5S B4282536 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

Cat. No.: B4282536
M. Wt: 444.5 g/mol
InChI Key: XTJVOAPEFZXWPI-UHFFFAOYSA-N
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Description

5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrocyclohepta[b]thienyl group, and a methyl-oxopentanoic acid moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly as an inhibitor in biochemical pathways.

Preparation Methods

The synthesis of 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrocyclohepta[b]thienyl intermediate, followed by the introduction of the methoxyphenyl group through a series of coupling reactions. The final step involves the addition of the methyl-oxopentanoic acid moiety under controlled conditions to ensure the integrity of the compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of the KRAS G12D mutation, a common mutation in various cancers. The compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to uncontrolled cell proliferation. This inhibition results in the suppression of tumor growth and progression .

Comparison with Similar Compounds

Compared to other similar compounds, 5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is unique due to its specific structure and selective inhibition of the KRAS G12D mutation. Similar compounds include:

This compound’s unique structure and selective inhibition make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

5-[[3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-14(13-20(27)28)12-19(26)25-23-21(17-6-4-3-5-7-18(17)31-23)22(29)24-15-8-10-16(30-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJVOAPEFZXWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 3
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 4
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-({3-[(4-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

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